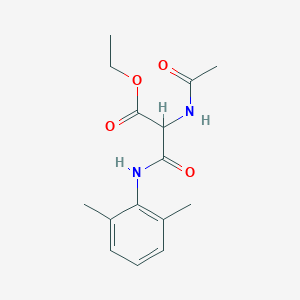

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of 2,6-dimethylaniline . 2,6-Dimethylaniline is a compound that finds applications as a synthetic intermediate in the production of several products like dyes, pesticides, and synthetic resins .

Synthesis Analysis

While the specific synthesis process for “Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate” is not available, the synthesis of related compounds involves the reaction of 2,6-dimethylaniline with various reagents . For instance, the synthesis of Lidocaine, a local anesthetic, involves the reaction of 2,6-dimethylaniline with α-chloroacetyl chloride .

科学研究应用

Bioanalytical Method Development

A study by Nemani, Shard, and Sengupta (2018) focused on the development of a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule closely related to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate, demonstrating its potent acetylcholinesterase inhibition property. This method was validated following USFDA guidelines and included in vitro metabolite identification, proving crucial for drug development (Nemani, Shard, & Sengupta, 2018).

Synthesis of Novel Compounds

El‐Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives related to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate. Their study revealed the efficiency of OxymaPure in terms of purity and yield compared to other methods, indicating its potential in the synthesis of novel pharmaceutical compounds (El‐Faham et al., 2013).

Chemical Synthesis and Analysis

Research by Mosti et al. (1994) described the synthesis of compounds structurally similar to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate. They demonstrated activities such as local anesthetic and platelet antiaggregating, indicating the diverse potential applications of these compounds in medical and pharmaceutical research (Mosti et al., 1994).

Kinetic Studies in Chemical Reactions

Sekiguchi, Hirai, and Tomoto (1983) studied the kinetics of reactions involving compounds structurally related to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate, specifically focusing on their reactions with sodium isopropoxide. Their findings contribute to a deeper understanding of the chemical behavior of such molecules, which is essential for various scientific applications (Sekiguchi, Hirai, & Tomoto, 1983).

Drug Synthesis and Characterization

Baxter and Abbot (1985) presented a synthesis method for DL-[2-13C, 15N]aspartic acid starting from compounds similar to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate. Their method emphasizes the importance of such compounds in the synthesis of labeled compounds for pharmaceutical research (Baxter & Abbot, 1985).

属性

IUPAC Name |

ethyl 2-acetamido-3-(2,6-dimethylanilino)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-5-21-15(20)13(16-11(4)18)14(19)17-12-9(2)7-6-8-10(12)3/h6-8,13H,5H2,1-4H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDSQXVXUYLCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)NC1=C(C=CC=C1C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)